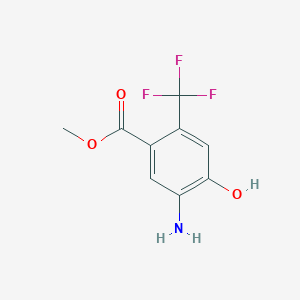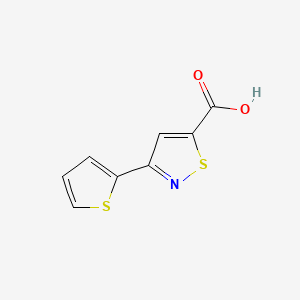
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including 3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid , have been studied for their potential as anticancer agents. Their ability to interfere with various biological pathways makes them candidates for drug development. For instance, certain thiophene compounds have shown effectiveness in targeting kinase enzymes, which are crucial in cancer cell signaling .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are pivotal in the advancement of organic semiconductors. Their unique electronic properties allow them to be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), offering a flexible and potentially more sustainable alternative to traditional silicon-based semiconductors .
Corrosion Inhibition
The industrial application of thiophene derivatives as corrosion inhibitors is significant. They form protective layers on metals, preventing oxidative damage and prolonging the life of various industrial components. This application is particularly relevant in harsh environments where corrosion resistance is critical .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene derivatives are known to possess anti-inflammatory properties. They can be formulated into drugs that mitigate inflammation in the body, providing relief from conditions such as arthritis. The structural flexibility of thiophene allows for the synthesis of a wide range of anti-inflammatory compounds .
Antimicrobial Activity
Research has demonstrated that thiophene compounds exhibit antimicrobial properties, making them useful in the fight against bacterial and fungal infections. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .
Development of Insecticides
The structural complexity of thiophene derivatives lends itself to the development of insecticides. These compounds can target specific physiological pathways in insects, leading to effective pest control solutions with potentially lower toxicity to non-target organisms .
Analgesic Properties
Thiophene compounds have been explored for their analgesic properties, providing pain relief by modulating pain pathways. This application is particularly promising for the development of new pain management drugs with fewer side effects than current options .
Anti-HSV Activity
Some thiophene derivatives have shown activity against the Herpes Simplex Virus (HSV), offering a new avenue for antiviral drug development. Their ability to inhibit viral replication could lead to effective treatments for HSV infections .
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
properties
IUPAC Name |
3-thiophen-2-yl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIZNSBIOZHKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




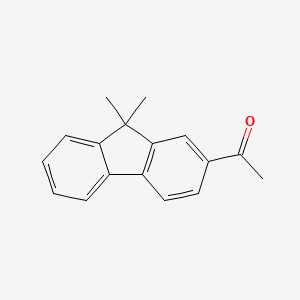

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)
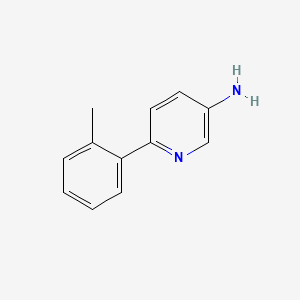


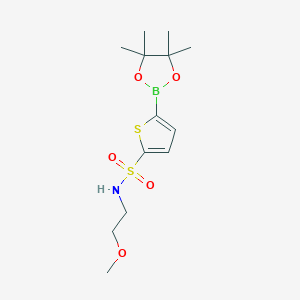
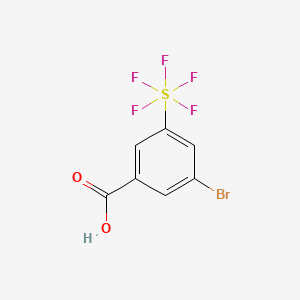
![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)
![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)
